2,3,4,9-tetrahydro-1H-carbazole-1-carbonitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

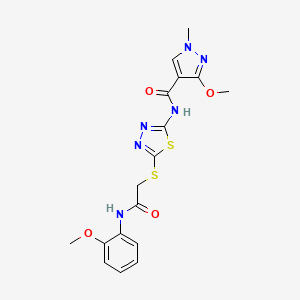

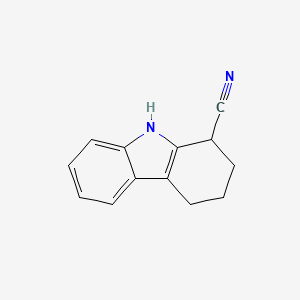

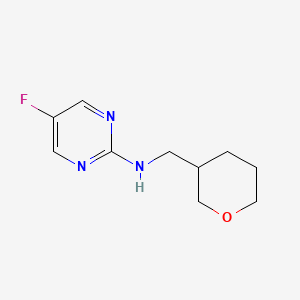

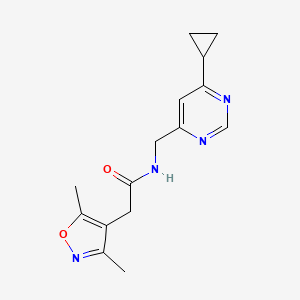

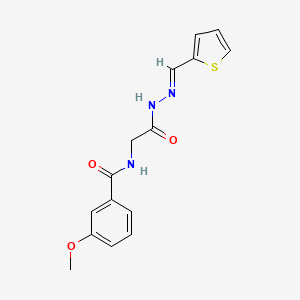

2,3,4,9-tetrahydro-1H-carbazole-1-carbonitrile is a chemical compound. It is a derivative of carbazole, which is a heterocyclic organic compound . The molecular formula of 2,3,4,9-tetrahydro-1H-carbazole-1-carbonitrile is C12H13N . The molecular weight of this compound is 171.2383 .

Molecular Structure Analysis

The molecular structure of 2,3,4,9-tetrahydro-1H-carbazole-1-carbonitrile can be analyzed using its InChI string:InChI=1S/C12H13N/c1-3-7-11-9(5-1)10-6-2-4-8-12(10)13-11/h1,3,5,7,13H,2,4,6,8H2 . This string represents the molecule’s structure in the IUPAC standard InChI format . The 3D structure of the molecule can be viewed using specific software that can interpret the 3D SD file .

Scientific Research Applications

Photophysics and Fluorophore Development

- Fluorophores Synthesis: The derivatives of 2,3,4,9-tetrahydro-1H-carbazole-1-carbonitrile, such as DMTCO and MDDCO, have been synthesized and studied for their photophysical properties. These compounds exhibit sensitivity to solvent polarity, especially in their excited states, making them significant for fluorescence applications (Ghosh et al., 2013).

Organic Light-Emitting Diodes (OLEDs)

- OLED Host Materials: Various compounds incorporating the 2,3,4,9-tetrahydro-1H-carbazole structure have been developed as host materials for blue phosphorescent OLEDs. These materials show high efficiency and a slow efficiency roll-off, important for OLED applications (Deng et al., 2013).

Anticancer Activity

- Anticancer Derivatives Synthesis: Novel derivatives of 2,3,4,9-tetrahydro-1H-carbazole have been synthesized and tested for their anticancer activity against specific cell lines, with some showing significant activity (Chaudhary & Chaudhary, 2016).

Bacterial Biotransformation

- Bacterial Derivatization: The bacterial biotransformation of 2,3,4,9-tetrahydro-1H-carbazole has been explored using specific bacterial strains, yielding various transformation products with potential pharmacological applications (Waldau et al., 2009).

Spectroscopic Exploration

- Spectroscopic Studies of Derivatives: The synthesis of fluorescent carboxylic acid derivatives of 2,3,4,9-tetrahydro-1H-carbazole has been conducted, offering insights into solvent interactions and hydrogen bonding capabilities, relevant in spectroscopy (Mitra et al., 2013).

Heterocyclic Chemistry

- Synthesis of Heteroannulated Carbazoles: The compound has been used in the synthesis of various heteroannulated carbazoles, demonstrating its utility in developing complex heterocyclic structures (Martin & Prasad, 2007).

Antimicrobial Studies

- Antimicrobial Derivatives: Derivatives of 2,3,4,9-tetrahydro-1H-carbazole have been explored for their antimicrobial properties, expanding its potential use in pharmaceutical applications (Surendiran et al., 2008).

Molecular and Structural Studies

- Molecular Structure Analysis: Detailed studies on the molecular structure and spectroscopic characterization of derivatives provide insights into their electronic and photophysical properties, crucial in material science and chemistry (Wazzan et al., 2016).

Catalytic Applications

- Reductive Carbazole Synthesis: Research demonstrates the use of 2-nitrobiphenyl derivatives in catalytic processes to produce carbazole compounds, highlighting its role in catalytic chemistry (Crotti et al., 1991).

properties

IUPAC Name |

2,3,4,9-tetrahydro-1H-carbazole-1-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N2/c14-8-9-4-3-6-11-10-5-1-2-7-12(10)15-13(9)11/h1-2,5,7,9,15H,3-4,6H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNCKFXSLMOOHLT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C2=C(C1)C3=CC=CC=C3N2)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,3,4,9-tetrahydro-1H-carbazole-1-carbonitrile | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-2-(methylthio)nicotinamide](/img/structure/B2744247.png)

![3-(tert-butyl)-7,9-dimethyl-1-(3-methylbenzyl)-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2744262.png)